molecular formula C20H17ClFN3O4 B1666406 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)- CAS No. 148201-53-0

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-

Cat. No. B1666406
M. Wt: 417.8 g/mol
InChI Key: VXQZSJYENUHWOD-UHFFFAOYSA-N
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Description

A 62176 is a potent topoisomerase inhibitor. It exhibits antineoplastic activity by arresting the cell cycle in the G1 phase via the down-regulation of cyclin D1 and the up-regulation of p27(Kip1) in NCI-N87 gastric cancer cells.

Scientific Research Applications

Antibacterial Activity

One of the significant applications of derivatives of this compound is in the field of antibacterial activity. Research has shown that certain derivatives exhibit potent in vitro antibacterial activity against various Gram-positive clinical isolates. For instance, pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying a cyclopropylaminomethyl-1-pyrrolidinyl moiety, have demonstrated superior antibacterial efficacy compared to clinafloxacin, a known antibiotic (Asahina, Takei, Kimura, & Fukuda, 2008).

Anti-inflammatory and Analgesic Effects

Compounds within this chemical family have also shown promise in anti-inflammatory and analgesic applications. For instance, 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides and similar derivatives have been identified as potent inhibitors of cyclooxygenase and 5-lipoxygenase pathways, crucial in inflammation and pain management (Mylari, Carty, Moore, & Zembrowski, 1990).

Antimicrobial and Antimycobacterial Properties

Another area of application is in the development of antimicrobial and antimycobacterial agents. Derivatives containing benzo[b]phenoxazine and quinoxaline moieties have shown significant activity against various bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium luteum (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Synthesis and Pharmacological Evaluation

In pharmacological studies, these compounds have been synthesized and evaluated for various effects, such as their influence on dopamine metabolism, although not all studies have found significant neuroleptic activity (Grol, Dijkstra, Schunselaar, Westerink, & Martin, 1982).

Antibacterial Agents Development

Further research has involved the synthesis and evaluation of analogues for antibacterial activity, particularly against Gram-positive and Gram-negative pathogens (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

properties

CAS RN

148201-53-0

Product Name

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-

Molecular Formula

C20H17ClFN3O4

Molecular Weight

417.8 g/mol

IUPAC Name

10-(2-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H16FN3O4.ClH/c21-12-8-10-16-19(17(12)23-7-3-6-15(23)22)28-14-5-2-1-4-13(14)24(16)9-11(18(10)25)20(26)27;/h1-2,4-5,8-9,15H,3,6-7,22H2,(H,26,27);1H

InChI Key

VXQZSJYENUHWOD-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl

Canonical SMILES

C1CC(N(C1)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-((3S)-3-Amino-1-pyrrolidinyl)-5-fluoro-3-oxo-3H-pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid
A 62176
A-62176

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
Reactant of Route 2
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
Reactant of Route 3
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
Reactant of Route 4
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
Reactant of Route 5
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-
Reactant of Route 6
3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-amino-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride, (+-)-

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